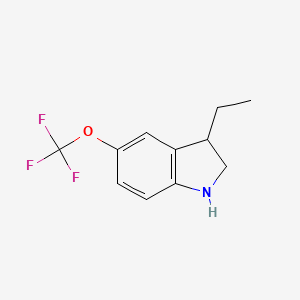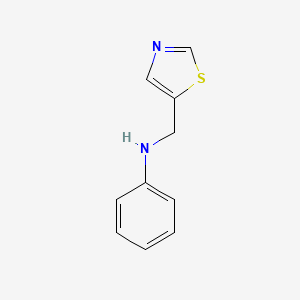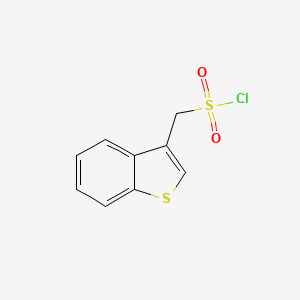![molecular formula C18H17NO2 B13240836 Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate](/img/structure/B13240836.png)
Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate is an organic compound that features a benzoate ester functional group This compound is of interest due to its unique structure, which includes an ethynyl linkage and an aminoethyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate typically involves a multi-step process. One common method starts with the preparation of 4-(2-aminoethyl)phenylacetylene, which is then coupled with methyl 4-iodobenzoate using a palladium-catalyzed Sonogashira coupling reaction. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ethynyl group can be reduced to an ethylene linkage.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Conversion to ethylene derivatives.
Substitution: Formation of amides or esters with different substituents.
Scientific Research Applications
Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl linkage and aminoethyl group can facilitate binding to active sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2-(methylamino)phenyl)ethynyl)benzoate: Similar structure but with a methylamino group instead of an aminoethyl group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and is used in similar applications.
Uniqueness
Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an ethynyl linkage and an aminoethyl group allows for versatile chemical modifications and interactions with various molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
methyl 4-[2-[4-(2-aminoethyl)phenyl]ethynyl]benzoate |
InChI |
InChI=1S/C18H17NO2/c1-21-18(20)17-10-8-15(9-11-17)3-2-14-4-6-16(7-5-14)12-13-19/h4-11H,12-13,19H2,1H3 |
InChI Key |
YMISSXIESWLCNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


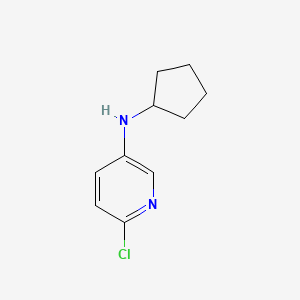
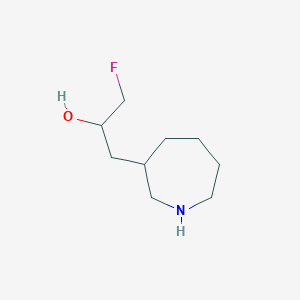
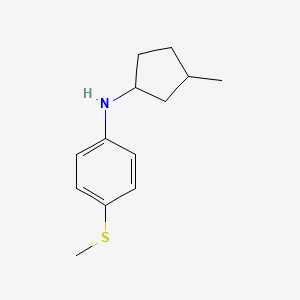
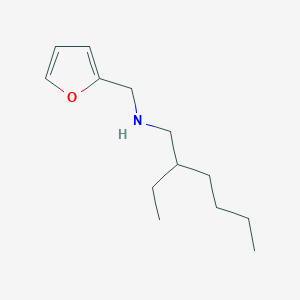
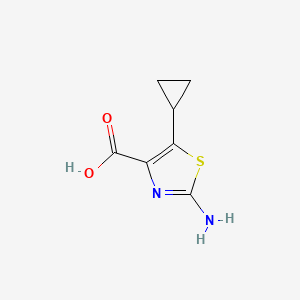

![2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13240801.png)

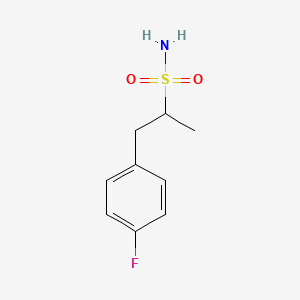
![7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione](/img/structure/B13240822.png)
![1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13240826.png)
